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Compound of Interest

Compound Name:
(4-(Trifluoromethyl)pyridin-3-

yl)methanol

Cat. No.: B180405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
(4-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated heterocyclic compound of

significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a

trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that

can enhance metabolic stability, binding affinity, and cell permeability of molecules. This

technical guide provides a comprehensive overview of the structure, properties, synthesis, and

potential applications of (4-(Trifluoromethyl)pyridin-3-yl)methanol, with a focus on its

relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identifiers
The chemical structure of (4-(Trifluoromethyl)pyridin-3-yl)methanol is characterized by a

pyridine ring substituted with a trifluoromethyl group at the 4-position and a hydroxymethyl

group at the 3-position.
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Identifier Value

IUPAC Name (4-(Trifluoromethyl)pyridin-3-yl)methanol

CAS Number 198401-76-2[1]

Molecular Formula C₇H₆F₃NO

Molecular Weight 177.12 g/mol

SMILES OCC1=C(C=CN=C1)C(F)(F)F

Physicochemical Properties
While specific experimentally determined physicochemical data for (4-
(Trifluoromethyl)pyridin-3-yl)methanol is limited in publicly available literature, the properties

of analogous compounds and in silico predictions provide valuable insights.

Property Predicted/Analogous Value

Melting Point Not available

Boiling Point Not available

Solubility
Expected to be soluble in organic solvents like

methanol, ethanol, and DMSO.

pKa
The pyridine nitrogen is expected to be weakly

basic.

The trifluoromethyl group significantly influences the electronic properties of the pyridine ring,

making it more electron-deficient. This can impact its interaction with biological targets and its

metabolic profile. The hydroxyl group provides a site for hydrogen bonding and further chemical

modification.

Synthesis
A common and direct synthetic route to (4-(Trifluoromethyl)pyridin-3-yl)methanol involves

the reduction of the corresponding aldehyde, 4-(trifluoromethyl)nicotinaldehyde. This

transformation can be efficiently achieved using standard reducing agents.
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Synthetic Pathway

4-(Trifluoromethyl)nicotinaldehyde

(4-(Trifluoromethyl)pyridin-3-yl)methanol

Reduction

Reducing Agent
(e.g., NaBH₄)

Click to download full resolution via product page

A general synthetic pathway for (4-(Trifluoromethyl)pyridin-3-yl)methanol.

Experimental Protocol: Reduction of 4-
(Trifluoromethyl)nicotinaldehyde
The following is a representative experimental protocol for the synthesis of a structurally related

compound, (6-(trifluoromethyl)pyridin-3-yl)methanol, which can be adapted for the synthesis of

(4-(Trifluoromethyl)pyridin-3-yl)methanol.

Materials:

4-(Trifluoromethyl)nicotinaldehyde

Methanol (MeOH)

Sodium borohydride (NaBH₄)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Water

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b180405?utm_src=pdf-body-img
https://www.benchchem.com/product/b180405?utm_src=pdf-body
https://www.benchchem.com/product/b180405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Dissolve 4-(trifluoromethyl)nicotinaldehyde in methanol in a round-bottom flask equipped

with a magnetic stirrer.

Cool the solution to 0 °C in an ice bath.

Slowly add sodium borohydride to the stirred solution. The amount of NaBH₄ should be in

molar excess (e.g., 2 equivalents) to ensure complete reduction.

Stir the reaction mixture at 0 °C for a designated period (e.g., 3 hours), monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, remove the solvent under reduced pressure (in vacuo).

To the resulting residue, add ethyl acetate and water for extraction.

Separate the organic layer, wash it with water, and then dry it over anhydrous sodium

sulfate.

Filter the mixture to remove the drying agent.

Concentrate the filtrate under reduced pressure to yield the crude product, (4-
(Trifluoromethyl)pyridin-3-yl)methanol.

The crude product can be used directly in subsequent steps or purified further by column

chromatography if necessary.

Role in Drug Discovery and Development
The trifluoromethylpyridine scaffold is a privileged structure in modern drug discovery due to

the advantageous properties conferred by the trifluoromethyl group. These include:

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic

cleavage, which can increase the half-life of a drug.[2]

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule,

which can improve its ability to cross cell membranes.[2]
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Modulation of pKa: The electron-withdrawing nature of the CF₃ group can lower the pKa of

the pyridine nitrogen, affecting its ionization state at physiological pH.

Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with

biological targets, such as hydrophobic pockets or through dipole-dipole interactions,

potentially increasing binding affinity and potency.[2]

Derivatives of trifluoromethylpyridine have shown promise in various therapeutic areas,

including as kinase inhibitors for cancer therapy and as antibacterial agents.[3]

Potential as a Kinase Inhibitor Intermediate
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a

hallmark of many diseases, particularly cancer. The development of kinase inhibitors is a major

focus of modern drug discovery. Trifluoromethylpyridine derivatives have been explored as

scaffolds for potent and selective kinase inhibitors.[3] (4-(Trifluoromethyl)pyridin-3-
yl)methanol serves as a valuable building block for the synthesis of more complex molecules

designed to target the ATP-binding site of kinases.
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Potential Mechanism of Action in Kinase Inhibition
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A diagram illustrating the potential role of a derivative in kinase inhibition.
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Experimental Protocol: In Vitro Kinase Inhibition Assay
(Generic)
To evaluate the potential of derivatives of (4-(Trifluoromethyl)pyridin-3-yl)methanol as

kinase inhibitors, a standard in vitro kinase assay can be employed. The following is a general

protocol.

Materials:

Recombinant target kinase

Kinase-specific substrate

Adenosine triphosphate (ATP)

Test compound (derivative of (4-(Trifluoromethyl)pyridin-3-yl)methanol)

Assay buffer

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

96-well or 384-well plates

Plate reader capable of measuring luminescence or fluorescence

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in an appropriate

solvent (e.g., DMSO) and then dilute further in the assay buffer.

Reaction Setup: In the wells of the assay plate, add the test compound at various

concentrations.

Add the target kinase and its specific substrate to the wells.

Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to

its Km value for the specific kinase.
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Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a

predetermined time.

Detection: Stop the kinase reaction and measure the amount of product formed

(phosphorylated substrate) or the amount of ATP consumed. For example, with the ADP-

Glo™ assay, a reagent is added to terminate the kinase reaction and deplete the remaining

ATP, followed by the addition of a detection reagent to convert ADP to ATP and measure the

newly synthesized ATP via a luciferase reaction.

Data Analysis: Plot the kinase activity against the concentration of the test compound to

determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by

50%).

Conclusion
(4-(Trifluoromethyl)pyridin-3-yl)methanol is a valuable and versatile building block for the

synthesis of novel compounds with potential therapeutic applications. Its unique structural

features, imparted by the trifluoromethyl group, make it an attractive starting material for the

development of kinase inhibitors and other targeted therapies. The synthetic and screening

protocols outlined in this guide provide a foundation for researchers to explore the potential of

this and related compounds in their drug discovery programs. Further investigation into the

specific biological activities of (4-(Trifluoromethyl)pyridin-3-yl)methanol and its derivatives is

warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to (4-
(Trifluoromethyl)pyridin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b180405#4-trifluoromethyl-pyridin-3-yl-methanol-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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